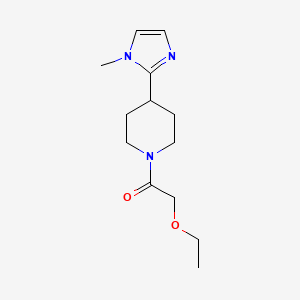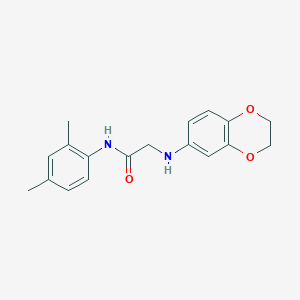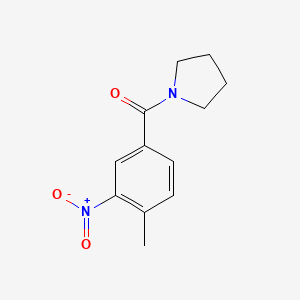![molecular formula C21H24N6O B5524628 4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine](/img/structure/B5524628.png)
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyrimidine, also known as PD173074, is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound is involved in the synthesis of novel derivatives showing potential biological activities. Researchers have developed various synthetic routes to create analogs and derivatives of this compound, leveraging its structural framework for targeting specific biological pathways. For instance, the synthesis of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives demonstrated antiproliferative activity against human cancer cell lines, indicating the potential of this compound as a scaffold for anticancer agents (Mallesha et al., 2012). Similarly, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing different linkers, including the piperazin-1-yl moiety, were synthesized, showing considerable activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).
Antimicrobial and Antiproliferative Activities
A significant area of research is the evaluation of this compound and its derivatives for antimicrobial and antiproliferative activities. The synthesized derivatives have been tested against various bacterial and fungal strains, showing excellent antibacterial and antifungal activities in some cases (Rajkumar et al., 2014). This highlights the potential of such compounds in developing new antimicrobial agents to combat resistant strains of microorganisms.
Antineoplastic and Anticancer Activities
Research has also focused on exploring the antineoplastic and anticancer activities of derivatives of this compound. The antiproliferative activity against various cancer cell lines suggests the potential of these compounds as anticancer agents. For example, certain derivatives have shown selective inhibition of cancer cell growth, providing a basis for further investigation into their therapeutic applications (Aeluri et al., 2015).
Molecular Modeling and Mechanistic Studies
Molecular modeling and mechanistic studies have been conducted to understand the interaction of these compounds with biological targets. For instance, the inactivation of human CYP2D6 by certain derivatives highlights the importance of molecular structure in determining the biological activity and potential drug interactions (Livezey et al., 2012).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
1-[4-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]-2-phenylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-16-17(2)27(15-24-16)20-13-19(22-14-23-20)25-8-10-26(11-9-25)21(28)12-18-6-4-3-5-7-18/h3-7,13-15H,8-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVFEYVZNUXTJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(1,2-benzisoxazol-3-yl)-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]acetamide](/img/structure/B5524556.png)
![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)
![3-(2-{4-[2-(4-morpholinyl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)-1H-indole](/img/structure/B5524565.png)

amine hydrochloride](/img/structure/B5524574.png)
![2-[(2-nitro-2-phenylvinyl)thio]pyridine](/img/structure/B5524582.png)
![(1S*,5R*)-3-[4-(4-methoxyphenyl)-4-oxobutanoyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5524586.png)

![2-{2-[(benzylamino)carbonothioyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5524599.png)


![3,3-dimethyl-11-(2-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5524635.png)
![6-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-2-phenylimidazo[1,2-a]pyridine](/img/structure/B5524636.png)
